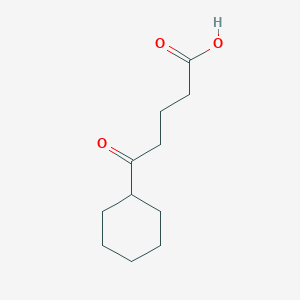

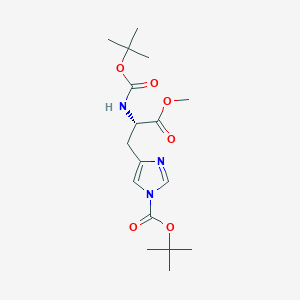

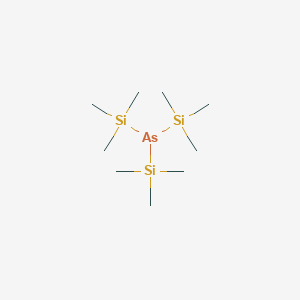

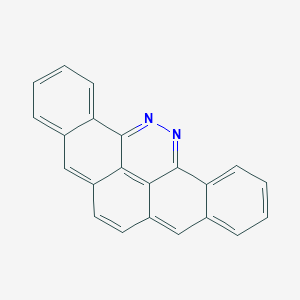

![molecular formula C19H13N B091315 9,10-Dihydro-9,10-[1,2]benzenoacridine CAS No. 197-45-5](/img/structure/B91315.png)

9,10-Dihydro-9,10-[1,2]benzenoacridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,10-Dihydro-9,10-[1,2]benzenoacridine is a member of the iptycene family, characterized by its rigid, three-dimensional structure This compound is notable for its unique Y-shaped conformation, which imparts distinct chemical and physical properties

Vorbereitungsmethoden

9,10-Dihydro-9,10-[1,2]benzenoacridine can be synthesized through several routes, with the Diels-Alder reaction being one of the most common methods. One approach involves the reaction between acridine N-oxide and 1,4-epoxy-1,4-dihydro-naphthalene, followed by dehydration to yield benzoazatriptycene. Another method involves the treatment of acridine with potassium amide in liquid ammonia, leading to the formation of azatriptycene via a ring-closing process . Industrial production methods for azatriptycene derivatives often employ the “1,2,4-triazine” methodology, which allows for the preparation of various (het)aryl-substituted derivatives .

Analyse Chemischer Reaktionen

9,10-Dihydro-9,10-[1,2]benzenoacridine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, potassium amide, and various Grignard reagents. For instance, the Diels-Alder reaction of azatriptycene with trans-dibenzoylethylene can yield dibenzodibenzoylbicyclooctadienes, which can be further converted to thiophene derivatives . The photochemical behavior of azatriptycene has also been studied, revealing the formation of indenacridine via a nitrene intermediate .

Wissenschaftliche Forschungsanwendungen

9,10-Dihydro-9,10-[1,2]benzenoacridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. Its rigid structure makes it an excellent candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In biology, azatriptycene derivatives have been explored for their potential as ligands in coordination chemistry and as receptors for fullerene molecules . Additionally, azatriptycene-based compounds have shown promise in the field of supramolecular chemistry, where they can form self-assembling monolayers on gold supports .

Wirkmechanismus

The mechanism of action of azatriptycene is primarily related to its unique three-dimensional structure, which allows it to interact with various molecular targets. The rigid Y-shaped conformation of azatriptycene enables it to form stable complexes with metal ions and other molecules. This property is particularly useful in coordination chemistry, where azatriptycene derivatives can act as ligands, facilitating the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies .

Vergleich Mit ähnlichen Verbindungen

9,10-Dihydro-9,10-[1,2]benzenoacridine is part of the broader iptycene family, which includes compounds such as triptycene, benzoazatriptycene, and arsatriptycene. Compared to these similar compounds, azatriptycene is unique due to the presence of a nitrogen atom at the bridgehead position, which imparts distinct electronic properties. For example, triptycene lacks the nitrogen atom and thus exhibits different reactivity and stability. Benzoazatriptycene, on the other hand, contains an additional benzene ring, which further modifies its chemical behavior .

Eigenschaften

CAS-Nummer |

197-45-5 |

|---|---|

Molekularformel |

C19H13N |

Molekulargewicht |

255.3 g/mol |

IUPAC-Name |

1-azapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

InChI |

InChI=1S/C19H13N/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |

InChI-Schlüssel |

PBSKWXRNZXOACH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |

Kanonische SMILES |

C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane](/img/structure/B91244.png)